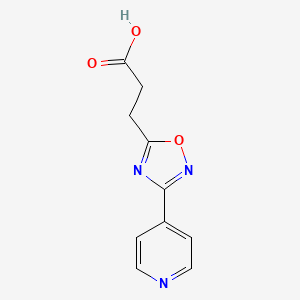

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a propanoic acid group

Properties

IUPAC Name |

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-10(13-16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAOPUYDACUNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390211 | |

| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328083-96-1 | |

| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Steps:

- Preparation of Intermediate Hydrazides : Aryl hydrazides (e.g., 3-(pyridin-4-yl)hydrazide) are synthesized via standard protocols.

- Cyclization with Succinic Anhydride :

- Hydrolysis to Propanoic Acid : The resulting propionamide intermediate is hydrolyzed using aqueous NaOH or HCl to yield the target acid.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Succinic anhydride | Microwave, 6 min, 50% power | 78–85% | |

| Imidazole, urea | Solvent-free, 80°C | 76% avg. |

Key Advantages :

- Speed : Reactions complete in minutes vs. hours for traditional methods.

- Efficiency : Minimal solvent use and high yields.

Microreactor-Based Continuous Flow Synthesis

This scalable method employs arylnitriles and activated carbonyls in a three-stage microreactor system, enabling precise control over reaction parameters.

Reaction Sequence:

- Nitrile Oxide Formation :

- Cyclocondensation :

- Solvent-Free Isolation :

| Entry | Arylnitrile | Product | Yield | |

|---|---|---|---|---|

| 1 | Pyridin-4-yl cyanide | 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid | 45–62% |

Mechanistic Insight :

- Regioselectivity : Controlled by the electron-withdrawing nature of the pyridin-4-yl group.

- Scalability : Continuous flow allows rapid library synthesis (40–80 mg per 35-minute run).

Traditional Solvent-Based Cyclization

Conventional methods rely on phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to activate carboxylic acids, enabling cyclization with hydrazides.

General Protocol:

- Activation of Carboxylic Acid :

- Cyclization with Hydrazides :

Example Reaction :

β-Benzoyl propionic acid + hydrazine → 1,2,4-Oxadiazole derivative.

| Catalyst | Solvent | Conditions | Yield | |

|---|---|---|---|---|

| POCl₃ | CHCl₃ | Reflux, 20 hrs | 60–80% | |

| SOCl₂ | EtOH | Alkaline pH, 6 hrs | 50–70% |

Limitations :

- Toxicity : Use of hazardous reagents like POCl₃.

- Purification : Requires column chromatography for isolation.

One-Pot Synthesis-Functionalization Strategies

Recent advancements enable tandem synthesis and functionalization in a single vessel, reducing synthetic steps.

Copper-Catalyzed Arylation :

- Oxadiazole Formation :

- Aryl Iodide Coupling :

| Carboxylic Acid | Aryl Iodide | Yield | |

|---|---|---|---|

| 3-Pyridin-4-yl | 4-Iodophenyl | 69–87% |

Applications :

Coordination-Driven Synthesis

Though less common, coordination complexes with lanthanides (e.g., Gd³⁺, Nd³⁺) have been used to stabilize intermediates during synthesis.

Lanthanide-Mediated Protocol :

- Ligand Activation :

- Metal Incorporation :

| Metal Salt | Yield | Structure | |

|---|---|---|---|

| GdCl₃ | 45% | Hexaaqua-bis(μ₂-propanoato)digadolinium |

Note : This method prioritizes complex characterization over direct acid synthesis.

Critical Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Microwave-Assisted | High speed, eco-friendly | Limited scalability for bulk synthesis |

| Microreactor | Precise control, rapid isolation | Requires specialized equipment |

| Traditional | Well-established protocols | Toxic reagents, lengthy purification |

| One-Pot | Reduced synthetic steps | Limited substrate scope for oxadiazole |

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid exhibit significant antitumor properties. A study demonstrated that compounds containing this oxadiazole moiety showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cellular proliferation pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Several studies have reported that it possesses inhibitory effects against a range of bacteria and fungi. This antimicrobial property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. Research suggests that it can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve the overall material performance, making it suitable for applications in coatings and composites .

Nanomaterials

The synthesis of nanomaterials incorporating this compound has been explored for applications in drug delivery systems. The unique properties of the oxadiazole ring enhance the stability and bioavailability of therapeutic agents encapsulated within these nanocarriers .

Analytical Chemistry

Chromatographic Applications

The compound is employed as a standard reference material in chromatographic analyses due to its well-defined structure and stability. It aids in the calibration of analytical methods used for detecting similar compounds in complex mixtures, such as biological samples or environmental matrices .

Spectroscopic Studies

Spectroscopic techniques such as NMR and IR spectroscopy have utilized this compound to elucidate structural characteristics of related compounds. Its distinct spectral features provide insights into molecular interactions and conformational dynamics in solution .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The propanoic acid group can also form ionic interactions with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

3-(4-Pyridinyl)propanoic acid: Similar structure but lacks the oxadiazole ring.

2-Amino-3-(pyridin-4-yl)propanoic acid: Contains an amino group instead of the oxadiazole ring.

3-(2-(Pyridin-4-yl)ethyl)thio)propanoic acid: Contains a thioether linkage instead of the oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, genotoxicity, and other relevant pharmacological effects.

- Molecular Formula : C8H8N4O3

- Molecular Weight : 192.17 g/mol

- CAS Number : 857653-92-0

Synthesis

The synthesis of this compound can be achieved through known chemical methods involving the reaction of pyridine derivatives with oxadiazole precursors. The compound is typically obtained in moderate to high yields and is characterized using spectroscopic techniques such as NMR and mass spectrometry.

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anti-inflammatory effects. In vitro studies using peripheral blood mononuclear cells (PBMC) have shown that derivatives similar to this compound can modulate cytokine release. For instance:

- Cytokine Modulation : Compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. Results indicated a significant reduction in these cytokines at higher concentrations, suggesting potential use in treating inflammatory diseases .

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 3a | 44% | 100 |

| 3b | 79% | 100 |

| Control | 0% | - |

Genotoxicity Studies

In evaluating the safety profile of this compound, genotoxicity assays were performed. The Ames test revealed no mutagenic activity for the compound, indicating it does not induce mutations in bacterial DNA. However, a weak SOS response was noted in Chromotest assays, which was significantly reduced through structural modifications of the compound .

Case Studies

A recent study explored the immunomodulatory effects of various derivatives of oxadiazoles, including those related to this compound. The findings demonstrated that these compounds could enhance IL-10 production while inhibiting pro-inflammatory cytokines. This dual action suggests their potential as therapeutic agents in chronic inflammatory conditions .

Q & A

What are the recommended synthetic routes for 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid, and how can reaction conditions be optimized for yield improvement?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclocondensation of pyridine-4-carboxamide derivatives with hydroxylamine or nitrile oxides to form the 1,2,4-oxadiazole ring. Key steps include:

- Precursor Preparation: React 4-pyridinecarbonitrile with hydroxylamine hydrochloride in ethanol under reflux to generate amidoxime intermediates.

- Oxadiazole Formation: Treat the amidoxime with a propiolic acid derivative (e.g., methyl propiolate) in the presence of a coupling agent (e.g., DCC) to form the oxadiazole ring.

- Acid Hydrolysis: Hydrolyze the ester group under acidic conditions (e.g., HCl/THF) to yield the final propanoic acid derivative.

Optimization Strategies:

- Temperature Control: Maintain reflux conditions (~80–100°C) for cyclocondensation to ensure complete ring closure.

- Catalyst Screening: Test coupling agents (e.g., EDCI vs. DCC) to minimize side reactions.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate pure intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.